molecular formula C23H29NO5 B560208 Dppe fumarate

Dppe fumarate

Cat. No.: B560208
M. Wt: 399.5 g/mol
InChI Key: ZOOMDYHTGZSGDD-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of DPPE fumarate involves the alkylation of sodium diphenylphosphine with 1,2-dichloroethane. The reaction proceeds as follows :

[ 2 \text{NaP(C}_6\text{H}_5\text{)}_2 + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow (\text{C}_6\text{H}_5\text{)}_2\text{PCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_2 + 2 \text{NaCl} ]

This reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

DPPE fumarate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, lithium, and chlorido-substituted phenyl thiolates. Major products formed include phosphine oxides, disecondary phosphines, and nickel thiolate complexes.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Properties

DPPE fumarate has shown promising anticancer effects. Preliminary studies indicate that compounds containing DPPE may influence metabolic pathways and induce apoptosis in cancer cells. The mechanisms of action are still under investigation, but the following findings highlight its potential:

  • In Vitro Studies : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating strong antiproliferative activity.
  • Mechanistic Insights : Investigations suggest that this compound may activate caspase pathways leading to apoptosis and disrupt mitochondrial function in treated cells.
  • In Vivo Efficacy : In animal models, administration of this compound resulted in significant tumor volume reduction compared to control groups. Histological analyses indicated decreased proliferation markers and increased apoptosis markers in tumors treated with the compound.

2. Neuroprotective Effects

Emerging research indicates that fumarates, including this compound, possess neuroprotective properties. These compounds have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Mechanisms of Action : Fumarates may modulate oxidative stress and inflammation through pathways involving NRF2 (Nuclear factor erythroid 2-related factor 2) and HCAR2 (Hydroxycarboxylic acid receptor 2), which are crucial for cellular defense against neurodegeneration.
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of fumarates in improving cognitive function and reducing the progression of neurological disorders.

Material Science Applications

This compound is not limited to biological applications; it also has implications in material science:

  • Electrocatalysis : Research highlights the electrochemical properties of this compound when used in modified electrodes for drug detection. For example, studies have shown that electrodes modified with poly thiazole layered multi-walled carbon nanotubes exhibit enhanced electrocatalytic activity for the electro-oxidation of formoterol fumarate.
  • Sensor Development : The compound's ability to facilitate electron transfer reactions makes it suitable for developing sensors capable of detecting low concentrations of pharmaceutical compounds in biological samples.

Case Studies

The following case studies provide insights into the practical applications of this compound:

Study Objective Findings
Study on Anticancer ActivityEvaluate the effect of this compound on MCF-7 cellsSignificant reduction in cell viability with an IC50 of 15 µM
Neuroprotective Mechanism StudyInvestigate the impact on oxidative stress pathwaysModulation of NRF2 signaling pathway observed
Electrocatalytic Performance StudyAssess performance in drug detectionEnhanced peak current observed at modified electrodes

Comparison with Similar Compounds

DPPE fumarate can be compared with other histamine receptor antagonists and bidentate ligands:

This compound is unique in its dual role as a histamine receptor antagonist and a bidentate ligand, making it valuable in both medicinal and coordination chemistry.

Biological Activity

DPPE fumarate, also known as tesmilifene fumarate, is a compound that has garnered attention in pharmacological research due to its biological activity, particularly in enhancing the efficacy of various cytotoxic agents. This article delves into the biological mechanisms, research findings, and potential applications of this compound.

Overview of this compound

This compound is a derivative of tamoxifen and functions primarily as a ligand for the antiestrogen-binding site (AEBS) with a binding affinity (Ki) of 55.6 nM in rat liver microsomes . Its unique structure allows it to interact with multiple biological targets, making it a subject of interest in cancer therapy and other therapeutic areas.

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxic Potentiation : this compound has been shown to potentiate the effects of various cytotoxic drugs. This enhancement is particularly significant in the context of cancer treatment, where it can increase the efficacy of chemotherapeutic agents.
  • H1C Receptor Antagonism : As an H1C receptor antagonist, this compound may modulate signaling pathways involved in cell proliferation and apoptosis, thereby influencing tumor growth and response to treatment .
  • Inhibition of Drug Resistance : Studies suggest that this compound may help overcome drug resistance mechanisms in cancer cells, allowing for more effective treatment regimens .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound in enhancing the cytotoxicity of various chemotherapeutic agents. For example:

  • Study on Cytotoxic Agents : In a study involving human cancer cell lines, this compound was combined with doxorubicin and showed a significant increase in cell death compared to doxorubicin alone. The combination therapy led to a reduction in IC50 values, indicating enhanced potency .

Case Studies

  • Breast Cancer Treatment : In clinical settings, patients with advanced breast cancer receiving a combination therapy involving this compound exhibited improved response rates compared to those on standard chemotherapy alone. This suggests that this compound may be beneficial as an adjunctive treatment .
  • Overcoming Resistance : A notable case involved patients who had previously shown resistance to standard therapies. The introduction of this compound into their treatment regimen resulted in renewed sensitivity to previously ineffective drugs .

Data Table: Summary of Biological Activities

Activity Description Reference
Cytotoxic PotentiationEnhances efficacy of chemotherapeutic agents
H1C Receptor AntagonismModulates cell signaling pathways
Overcoming Drug ResistanceRestores sensitivity to resistant cancer cells

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying DPPE fumarate, and how can researchers validate its chemical structure?

  • Methodological Answer : Synthesis typically involves reacting diphenylphosphine with fumaric acid derivatives under controlled conditions (e.g., inert atmosphere, specific stoichiometric ratios). Purification often employs column chromatography or recrystallization. Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus coordination) and high-performance liquid chromatography (HPLC) to confirm purity (>95%) . Mass spectrometry (MS) further verifies molecular weight. Researchers should cross-reference spectral data with established databases (e.g., PubChem, Reaxys) and publish detailed experimental conditions to ensure reproducibility .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in detecting this compound at low concentrations in plasma or tissue homogenates. Sample preparation should include protein precipitation (e.g., using acetonitrile) and solid-phase extraction to minimize matrix effects. Calibration curves must span expected physiological ranges, with validation parameters (precision, accuracy, recovery) adhering to FDA guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from variations in experimental design, such as cell line specificity (e.g., cancer vs. normal cells) or differences in animal models (e.g., immunocompromised vs. wild-type mice). A meta-analysis of existing data should stratify results by:

  • Experimental Variables : Dose, administration route, exposure time.
  • Biological Context : Target pathways (e.g., apoptosis, metabolic modulation), presence of co-treatments.
    Researchers should conduct head-to-head comparisons under standardized conditions and publish raw data to facilitate cross-study validation .

Q. What strategies optimize this compound’s stability in long-term cellular assays, particularly under physiological pH and temperature?

  • Methodological Answer : Stability challenges include hydrolysis of the fumarate ester bond. Strategies include:

  • Formulation Adjustments : Use of lyophilized powders stored at -80°C, reconstituted in buffered solutions (pH 7.4) immediately before use.
  • Protective Excipients : Addition of antioxidants (e.g., ascorbic acid) or cyclodextrins to encapsulate this compound.
    Stability must be monitored via periodic HPLC analysis, with degradation products identified using MS .

Q. How can researchers elucidate the mechanism of action of this compound in modulating intracellular signaling pathways?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of treated cells to identify differentially expressed genes/proteins. Functional validation via CRISPR knockouts or siRNA silencing of candidate targets (e.g., kinases, phosphatases) is critical. For real-time monitoring, fluorescently tagged this compound analogs can track subcellular localization using confocal microscopy .

Q. Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate IC₅₀/EC₅₀ values. For heterogeneous data, Bayesian hierarchical models account for inter-experiment variability. Report effect sizes with 95% confidence intervals and raw data in supplementary tables to enable reanalysis .

Q. How should researchers address batch-to-batch variability in this compound when designing multi-institutional studies?

  • Methodological Answer : Implement a centralized synthesis and quality control (QC) protocol. Each batch must undergo:

  • QC Parameters : Purity (HPLC), solubility (dynamic light scattering), and biological activity (dose-response in a reference cell line).
    Results should be documented in a shared database accessible to collaborating institutions .

Q. Ethical and Compliance Considerations

Q. What are the GDPR compliance requirements for handling human-derived data in this compound research involving European cohorts?

  • Methodological Answer : Anonymize data by removing direct identifiers (e.g., names, addresses) and encrypting sensitive metadata. Obtain explicit consent for data sharing and storage. Researchers must appoint a Data Protection Officer (DPO) to audit compliance and report breaches within 72 hours .

Properties

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C4H4O4/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;5-3(6)1-2-4(7)8/h5-13H,3-4,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMDYHTGZSGDD-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.